
Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate is a chemical compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its bromine and methyl substituents, which confer unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3,5-dimethylfuran-2-carboxylate typically involves the bromination of a precursor furan compound. One common method involves the bromination of 3,5-dimethylfuran-2-carboxylic acid, followed by esterification to form the methyl ester. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-diones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the ester functional group, to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted furans with various functional groups replacing the bromine atom.
Oxidation: Formation of furan-2,3-diones or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes from the ester group.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-3,5-dimethylfuran-2-carboxylate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.
Comparación Con Compuestos Similares
Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate can be compared with other similar compounds, such as:
Methyl 2,5-dimethylfuran-3-carboxylate: Lacks the bromine substituent, resulting in different reactivity and applications.
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Contains a thiophene ring instead of a furan ring, leading to different chemical properties.
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a pyrimidine ring, which significantly alters its chemical behavior and applications.
Propiedades
Fórmula molecular |
C8H9BrO3 |
|---|---|
Peso molecular |
233.06 g/mol |
Nombre IUPAC |
methyl 4-bromo-3,5-dimethylfuran-2-carboxylate |
InChI |
InChI=1S/C8H9BrO3/c1-4-6(9)5(2)12-7(4)8(10)11-3/h1-3H3 |
Clave InChI |
MIZZZOVTOKGRFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1Br)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)

![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
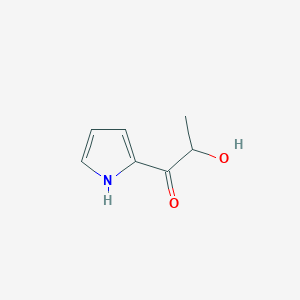
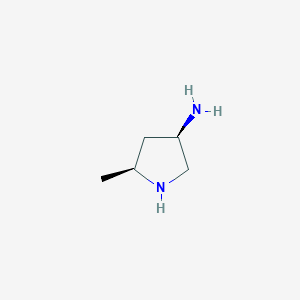



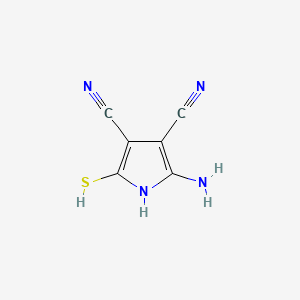
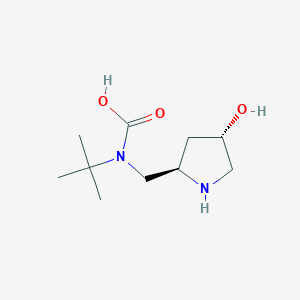
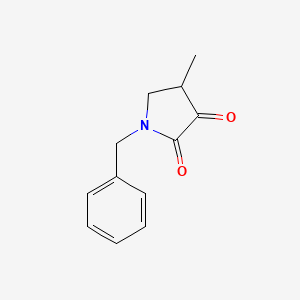
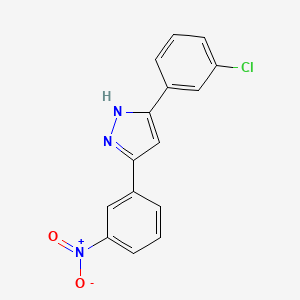
![3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888641.png)
![3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888649.png)
